4-Oxo-2-propylpentanenitrile
Description
Contextualization within the Class of β-Ketonitriles
4-Oxo-2-propylpentanenitrile belongs to the broader class of organic compounds known as β-ketonitriles. These molecules are characterized by the presence of a ketone functional group at the β-position relative to a nitrile group. This specific arrangement of functional groups imparts a unique reactivity to these compounds, making them valuable intermediates in a wide array of organic transformations.
β-Ketonitriles, in general, are recognized as versatile synthetic intermediates and have been extensively used in the synthesis of various useful heterocyclic compounds. acs.org Their applications span the creation of cyclic hydrocarbons, aromatic compounds, heterocycles, spirocycles, and fused heterocycles. researchgate.net Many of these resulting structures serve as foundational scaffolds for biologically active molecules, including chromenes and quinolines. rsc.org The methodologies to synthesize these complex structures often involve cascade, domino, and sequential reactions, underscoring the adaptability of β-ketonitriles in synthetic strategies. rsc.org
Structural Features and Fundamental Reactivity Principles
The structure of this compound consists of a five-carbon pentanenitrile backbone. A ketone group (oxo group) is located at the fourth carbon, and a propyl group is attached to the second carbon (the α-carbon relative to the nitrile). This α-branching is a key structural feature that influences its reactivity.
The fundamental reactivity of β-ketonitriles is dictated by the electron-withdrawing nature of both the ketone and nitrile groups. This dual activation makes the α-hydrogen (the hydrogen attached to the carbon between the ketone and nitrile groups) acidic and susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.
Furthermore, β-ketonitriles can undergo reactions at both the ketone and nitrile functionalities. For instance, they can be used to construct α-ketoesters through reactions with alcohols. researchgate.net The presence of the nitrile group also opens up possibilities for its conversion into other functional groups, such as amines or carboxylic acids, further expanding the synthetic utility of these compounds. Research has also explored the divergent reactivity of related β-oxodithioesters, which can be converted to β-ketonitriles under specific conditions. acs.org
A facile and efficient method for the synthesis of β-cyanoketones, including this compound, is the 1,4-addition of trimethylsilyl (B98337) cyanide (Me3SiCN) to enones, catalyzed by cesium carbonate (Cs2CO3) with water as an additive. thieme-connect.com This method demonstrates high regioselectivity and provides excellent yields for both aromatic and aliphatic enones. thieme-connect.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 74322-92-2 | molbase.com |
| Molecular Formula | C8H13NO | molbase.com |
| Molecular Weight | 139.195 g/mol | molbase.com |
| Appearance | Yellowish oil | thieme-connect.com |
| Infrared (IR) Spectrum (film) | 1721 cm⁻¹ (C=O), 2241 cm⁻¹ (C≡N) | thieme-connect.com |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 0.98 (t, J = 7.0 Hz, 3 H, CH₃CH₂), 1.50-1.61 (m, 4H), 2.21 (s, 3H), 2.65-2.85 (m, 3H) | thieme-connect.com |
Overview of Academic Research Trajectories for α-Branched β-Ketonitriles
Academic research on α-branched β-ketonitriles, such as this compound, has followed several key trajectories, primarily focusing on their synthesis and application in asymmetric catalysis and the construction of complex molecular architectures.
One significant area of research involves the development of novel synthetic methods to access these compounds. For example, a ruthenium-catalyzed selective cross-coupling of α,β-unsaturated nitriles with aldehydes or alcohols has been reported as a method to produce versatile β-ketonitriles. rsc.org This branch-selective hydroacylation provides an efficient route to these valuable compounds. rsc.org Another approach involves the palladium-catalyzed addition of organoboron reagents to dinitriles. researchgate.net
A major focus of research has been on the enantioselective functionalization of the α-position of β-ketonitriles. The development of catalytic asymmetric methods to introduce substituents at this position is of great interest for the synthesis of chiral molecules. For instance, research has explored the catalytic asymmetric reductive amination of α-branched ketones, which are structurally related to β-ketonitriles. scite.aiacsgcipr.org Furthermore, the enantioselective decarboxylative α-alkynylation of β-ketocarbonyls has been achieved using a combination of chiral primary amine catalysis and visible-light photoredox catalysis. acs.org
The unique reactivity of β-ketonitriles has also been harnessed in cyclopropanation reactions. Studies on α-diazo-β-ketonitriles have revealed their exceptional ability to undergo arene and alkene cyclopropanation reactions, leading to the formation of highly substituted cyclopropanes. acs.orgnih.gov These cyclopropane (B1198618) products can then serve as substrates for a variety of ring-opening reactions, further highlighting the synthetic versatility of the β-ketonitrile scaffold. acs.orgnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
74322-92-2 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-oxo-2-propylpentanenitrile |
InChI |
InChI=1S/C8H13NO/c1-3-4-8(6-9)5-7(2)10/h8H,3-5H2,1-2H3 |
InChI Key |
FTYKBFSNBHWYIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)C)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Oxo 2 Propylpentanenitrile
Direct Synthetic Routes and Mechanistic Investigations
Direct synthesis of the 4-oxo-2-propylpentanenitrile scaffold can be achieved through several modern synthetic strategies that focus on efficiency and selectivity. These methods often involve the formation of the key carbon-carbon bond between the α-carbon of a nitrile and a carbonyl moiety.
Catalytic Approaches in Carbon-Carbon Bond Formation for β-Ketonitrile Scaffolds
Transition-metal catalysis offers powerful tools for the construction of β-ketonitriles under mild and selective conditions. nih.gov Palladium, nickel, and N-heterocyclic carbene (NHC) organocatalysis have emerged as prominent methods.
A highly practical and selective method involves the Palladium-catalyzed addition of organoboron reagents to dinitriles. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2-propylmalononitrile with an appropriate organoboron reagent. The proposed mechanism begins with the generation of an arylpalladium species, which then coordinates with a cyano group. This is followed by carbopalladation and subsequent hydrolysis to yield the final β-ketonitrile product. organic-chemistry.org
Another approach is the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN). organic-chemistry.org This metal-free method is efficient for creating β-ketonitriles that contain a quaternary carbon center. The reaction proceeds through a single-electron transfer (SET) mechanism where an NHC-derived Breslow intermediate engages in radical coupling. organic-chemistry.org
Table 1: Comparison of Catalytic Methods for β-Ketonitrile Synthesis
| Catalyst System | Reactants | Key Features | Ref. |
|---|---|---|---|
| Pd(acac)₂ / Ligand | Dinitrile + Organoboron Reagent | High selectivity, mild conditions, broad substrate scope. | organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) | Aldehyde + AIBN | Metal-free, forms quaternary centers, mild conditions. | organic-chemistry.org |
Multicomponent Reactions and Tandem Processes for Constructing the this compound Core
Multicomponent reactions (MCRs) and tandem (or domino) processes are highly efficient strategies that allow the construction of complex molecules like this compound in a single step from multiple starting materials. These reactions are valued for their atom economy and reduction of intermediate purification steps. rsc.org
For instance, a tandem sequence involving a Michael addition and an intramolecular cyclization can be employed to build related heterocyclic structures from β-ketonitrile precursors. rsc.org Applying this logic to the synthesis of the core structure, a potential multicomponent strategy could involve the reaction of pentan-2-one (or a derivative), a source of cyanide, and an alkylating agent in a one-pot process under catalytic conditions. Such strategies often lead to the formation of highly functionalized products with significant molecular complexity.
Strategic Functional Group Interconversions Leading to the β-Ketonitrile Moiety
One of the most traditional and fundamental methods for synthesizing β-ketonitriles is the acylation of a nitrile anion with an ester. nih.govnih.gov This reaction, a form of Claisen condensation, is a direct and effective way to form the carbon-carbon bond central to the this compound structure.
To synthesize this compound via this route, pentanenitrile would first be deprotonated at the α-carbon using a strong base, such as sodium amide or potassium tert-butoxide, to form a resonance-stabilized nitrile anion. wikipedia.orgutsa.edu This nucleophilic anion then attacks an appropriate acylating agent, such as ethyl acetate. The initial product is the enolate of the target β-ketonitrile, which is then protonated during aqueous workup to yield the final product. The reaction requires at least two equivalents of the base because the product β-ketonitrile is more acidic than the starting nitrile. nih.gov
The reaction can be summarized as follows:
Deprotonation: A strong base removes the acidic α-proton from pentanenitrile.
Nucleophilic Acyl Substitution: The resulting nitrile anion attacks the carbonyl carbon of an ester (e.g., ethyl acetate).
Protonation: The product is protonated during workup to give this compound.
This method is robust and can be performed with inexpensive reagents, making it suitable for large-scale synthesis. nih.gov Variations using dehydrating agents like phosphorus(V) oxide to convert amides to nitriles also represent a valid, though less direct, interconversion strategy. libretexts.org
Stereoselective Synthesis of Chiral this compound Analogs and Derivatives
The α-carbon (C2) of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of this and related structures, which is often a requirement for biologically active molecules. uwindsor.ca
Asymmetric Catalysis in α-Substitution of Nitriles and Related Structures
Asymmetric catalysis provides a powerful means to achieve enantioselective α-alkylation of nitriles. This involves using a chiral catalyst to control the stereochemical outcome of the reaction. Manganese(I)-based catalysts, for example, have been effectively used for the chemoselective α-alkylation of nitriles with primary alcohols. researchgate.netnih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the nitrile enolate within the chiral catalytic environment, followed by reduction to afford the alkylated product.
Another strategy involves the enantioselective conjugate addition of α-substituted nitriles to Michael acceptors, catalyzed by chiral copper complexes. researchgate.net While this method builds a more complex scaffold, the underlying principle of controlling the stereochemistry at the α-carbon of a nitrile is directly applicable. For the synthesis of chiral this compound, an asymmetric protonation of a pre-formed enolate or a catalytic enantioselective alkylation of a simpler nitrile precursor would be viable strategies.
Table 2: Approaches in Asymmetric α-Substitution of Nitriles
| Method | Catalyst Type | Key Principle | Ref. |
|---|---|---|---|
| Alkylation with Alcohols | Chiral Manganese(I) Complex | Borrowing Hydrogen / Asymmetric Aldol-type reaction | nih.gov |
| Conjugate Addition | Chiral Copper(I) Complex | Asymmetric Michael Addition | researchgate.net |
| Biocatalysis | Aldoxime Dehydratases | Kinetic resolution of racemic aldoximes | mdpi.com |
Diastereoselective Control in Carbonyl Addition Reactions
When a molecule already contains a stereocenter, the introduction of a second one can be controlled to favor one diastereomer over another. In the context of synthesizing analogs of this compound, diastereoselective control can be exerted during carbonyl addition reactions.
For example, if a chiral aldehyde is used as a starting material in a reaction sequence, the addition of a nucleophile (such as a nitrile anion) to the carbonyl group can proceed with facial selectivity, governed by models such as Cram's rule or the Felkin-Ahn model. youtube.com This establishes a new stereocenter with a specific relationship to the existing one. Although this approach synthesizes a β-hydroxynitrile rather than a β-ketonitrile directly, the resulting hydroxyl group can be subsequently oxidized to the ketone, transferring the stereochemical information to the final product. This substrate-controlled diastereoselectivity is a cornerstone of asymmetric synthesis and is essential for building complex molecules with multiple stereocenters. uwindsor.ca
Enzymatic and Biocatalytic Approaches for Enantioselective β-Ketonitrile Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. For β-ketonitriles such as this compound, biocatalytic methods offer a powerful strategy for producing chiral molecules, typically chiral β-hydroxynitriles, through the enantioselective reduction of the ketone moiety. These enzymatic transformations are prized for their high selectivity, mild reaction conditions, and environmentally benign nature.
Research into the biocatalytic reduction of β-ketonitriles has identified specific enzyme families that are particularly effective. A notable study involved the screening of a library of 20 bakers' yeast reductases, overexpressed in Escherichia coli, against a range of β-ketonitrile substrates. This work revealed that enzymes belonging to the aldose reductase and the short-chain dehydrogenase/reductase (SDR) families exhibited significant activity. These enzymes catalyze the asymmetric reduction of the carbonyl group, yielding β-hydroxynitriles with high enantiomeric excess (ee). A key advantage of this approach is the ability, in some cases, to synthesize both (R) and (S) enantiomers of the product by selecting different enzymes from the library.
These whole-cell biocatalytic systems have proven to be robust, capable of affording gram-scale quantities of the chiral products. This scalability is crucial for the practical application of these methods in synthetic chemistry. The resulting chiral β-hydroxynitriles are valuable intermediates for the synthesis of more complex molecules, including analogs of β-adrenergic blocking agents and serotonin (B10506) reuptake inhibitors.
| Enzyme Family | Substrate Type | Product | Key Feature |
| Aldose Reductases | β-Ketonitriles | Chiral β-Hydroxynitriles | High enantioselectivity |
| Short-Chain Dehydrogenases/Reductases (SDR) | β-Ketonitriles | Chiral β-Hydroxynitriles | Access to both (R) and (S) enantiomers |
Precursor Utilization and Derivatization Strategies in this compound Synthesis
The construction of the this compound framework can be achieved through various synthetic routes that rely on the strategic utilization of key precursors and derivatization reactions. These methods include building the carbon skeleton through conjugate additions or by modifying simpler nitrile precursors through alkylation and acylation.
A direct and efficient method for the synthesis of β-ketonitriles is the 1,4-conjugate addition of a cyanide equivalent to an α,β-unsaturated ketone (enone). For the synthesis of this compound, the corresponding enone precursor would be hept-1-en-3-one. In this reaction, the cyanide anion attacks the β-carbon of the enone, leading to the formation of the β-ketonitrile structure.
Trimethylsilyl (B98337) cyanide (TMSCN) is a widely used and effective source of cyanide for this transformation due to its reactivity and solubility in organic solvents. The reaction is typically facilitated by a catalyst to ensure high regioselectivity and yield. Various catalytic systems have been developed for this purpose. For instance, cesium carbonate (Cs₂CO₃) in the presence of water has been shown to effectively catalyze the 1,4-addition of TMSCN to enones with perfect regioselectivity.
Alternatively, transition metal catalysts can be employed. A system utilizing a Nickel(0) catalyst, with its activity dramatically accelerated by the co-catalyst Gadolinium(III) triflate (Gd(OTf)₃), has proven effective for the conjugate addition of cyanide to a broad scope of enones, including cyclic, linear, and aromatic variants. The role of the gadolinium triflate is believed to facilitate a key step in the catalytic cycle, namely the oxidative addition of Ni(0) to the enone.
| Catalyst System | Cyanide Source | Substrate | Key Advantage |
| Cs₂CO₃ / H₂O | Trimethylsilyl Cyanide (TMSCN) | Enones | High regioselectivity |
| Ni(0) / Gd(OTf)₃ | Cyanide Source | Broad range of enones | Accelerated reaction, broad substrate scope |
An alternative and highly versatile approach to β-ketonitriles involves the acylation of pre-existing alkyl nitriles. thieme-connect.com This "building block" strategy allows for the construction of complex ketonitriles from simpler, readily available starting materials. The synthesis of this compound via this route would conceptually start with valeronitrile (B87234) (pentanenitrile), which already contains the required propyl group alpha to the nitrile.
The core of this methodology is the deprotonation of the α-carbon of the nitrile using a strong, non-nucleophilic base to generate a resonance-stabilized nitrile anion (a carbanion). researchgate.net This anion is a potent nucleophile. Strong bases such as lithium diisopropylamide (LDA), sodium amide (NaNH₂), or potassium tert-butoxide (KOt-Bu) are commonly used for this purpose. acs.org
Once the nitrile anion is formed, it can react with a suitable acylating agent to introduce the keto functionality. Unactivated esters, such as ethyl acetate, serve as effective acylating agents in this context. researchgate.net The nucleophilic nitrile anion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the β-ketonitrile after the departure of the ethoxide leaving group. This procedure is robust and has been successfully applied to a variety of nitrile anions and both enolizable and non-enolizable esters. researchgate.net
General Reaction Scheme:
Deprotonation: An alkyl nitrile is treated with a strong base to form the corresponding carbanion.
Acylation: The carbanion undergoes nucleophilic attack on an ester.
Work-up: The reaction is quenched to yield the final β-ketonitrile product.
This method provides a powerful and adaptable route for the synthesis of a wide array of β-ketonitriles, including this compound. google.com
| Base | Nitrile Precursor | Acylating Agent | Product |
| Potassium tert-butoxide (KOt-Bu) | Acetonitrile | Esters / Lactones | β-Ketonitriles / Hydroxy-ketonitriles |
| Sodium Amide (NaNH₂) | Various Nitriles | Esters | β-Ketonitriles |
| Lithium Hexamethyldisilazide (LiHMDS) | Acetonitrile | Amides | β-Ketonitriles |
Chemical Reactivity and Mechanistic Studies of 4 Oxo 2 Propylpentanenitrile
Reactivity Profiles at the Nitrile Functionality
The nitrile group (C≡N) is characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic. openstax.org This inherent electrophilicity is the basis for a variety of nucleophilic addition reactions.
Nucleophilic Additions to the Nitrile Group
The electrophilic carbon of the nitrile group in 4-Oxo-2-propylpentanenitrile is susceptible to attack by a range of nucleophiles. libretexts.org This reaction is analogous to the nucleophilic addition to a carbonyl group. openstax.org Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the nitrile carbon. The initial addition results in the formation of an imine anion salt, which is then hydrolyzed upon aqueous workup to yield a ketone. chemistrysteps.comlibretexts.org
For instance, the reaction with a Grignard reagent proceeds through the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic nitrile carbon. libretexts.org This forms a stable magnesium salt of an imine, which is subsequently hydrolyzed to the corresponding ketone. chemistrysteps.comlibretexts.org
Table 1: Nucleophilic Addition Reactions at the Nitrile Functionality
| Reagent | Intermediate | Final Product |
|---|---|---|
| Grignard Reagent (R'MgX) | Imine anion salt | Ketone |
| Organolithium (R'Li) | Imine anion salt | Ketone |
Reductions and Hydrolyses of the Nitrile Moiety
The nitrile group can be fully reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon, followed by a second hydride addition to the resulting imine intermediate. openstax.orglibretexts.org Subsequent protonation during aqueous workup yields the primary amine. libretexts.org Milder reducing agents can sometimes be used to achieve partial reduction to an aldehyde, though this is less common than reduction to the amine. chemistrysteps.com
Hydrolysis of the nitrile group can be achieved under either acidic or basic conditions. openstax.orgchemistrysteps.com In both cases, the reaction proceeds through an amide intermediate. openstax.org
Acid-catalyzed hydrolysis : The nitrile nitrogen is first protonated, which activates the carbon toward nucleophilic attack by water. Tautomerization of the resulting intermediate leads to an amide, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.com
Base-catalyzed hydrolysis : A hydroxide (B78521) ion directly attacks the nitrile carbon, forming an imine anion that is subsequently protonated by water. Tautomerization yields the amide, which is further hydrolyzed under the basic conditions to a carboxylate salt. openstax.org
[3+2] Cycloaddition Reactions Involving the Nitrile
Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. uchicago.edu These reactions are a powerful method for the synthesis of five-membered heterocyclic rings. mdpi.com For example, the reaction of a nitrile with an azide (B81097) leads to the formation of a tetrazole ring, while reaction with a nitrile oxide yields an oxadiazole. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the nitrile and the 1,3-dipole. mdpi.com
Reactivity Profiles at the Ketone Functionality
The ketone functionality in this compound features a polarized carbon-oxygen double bond, making the carbonyl carbon an electrophilic center susceptible to nucleophilic attack. libretexts.org
Carbonyl Additions and Condensation Reactions
The carbonyl carbon of this compound undergoes nucleophilic addition with a wide variety of nucleophiles. masterorganicchemistry.com These reactions typically involve the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated to give an alcohol. libretexts.orgmasterorganicchemistry.com Common nucleophiles include hydrides (from NaBH₄ or LiAlH₄), organometallic reagents, and cyanide. masterorganicchemistry.com
Condensation reactions involve an initial nucleophilic addition followed by the elimination of a small molecule, usually water. chemguide.co.uk For example, reaction with primary amines or their derivatives, such as hydroxylamine (B1172632) or hydrazines, leads to the formation of imines, oximes, and hydrazones, respectively. chemguide.co.uklibretexts.org These reactions are typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. libretexts.org
Table 2: Common Carbonyl Addition and Condensation Reactions
| Reagent | Reaction Type | Product |
|---|---|---|
| Sodium Borohydride (B1222165) (NaBH₄) | Addition (Reduction) | Secondary Alcohol |
| Grignard Reagent (R'MgX) | Addition | Tertiary Alcohol |
| Primary Amine (R'NH₂) | Condensation | Imine |
| Hydroxylamine (NH₂OH) | Condensation | Oxime |
Alpha-Alkylation and Acylation through Enolate Chemistry
The protons on the carbons alpha to the ketone (the α-hydrogens) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. bham.ac.uk This enolate anion is a powerful nucleophile and can react with various electrophiles. wikipedia.org
Deprotonation of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates the enolate. wikipedia.org This enolate can then undergo Sₙ2 reaction with alkyl halides in a process known as alpha-alkylation, leading to the formation of a new carbon-carbon bond at the alpha position. Similarly, reaction with an acyl halide or an anhydride (B1165640) results in alpha-acylation, introducing an acyl group at the alpha position. The regioselectivity of enolate formation (i.e., which α-proton is removed) can often be controlled by the choice of base, solvent, and temperature. wikipedia.org
Selective Reductions of the Ketone Moiety
The selective reduction of the ketone in this compound presents a synthetic challenge due to the presence of the reducible nitrile group. The goal is to convert the carbonyl group to a hydroxyl group while leaving the nitrile intact. The choice of reducing agent and reaction conditions is paramount to achieving this selectivity.
Commonly employed reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). However, LiAlH₄ is highly reactive and would readily reduce both the ketone and the nitrile to an amine. Sodium borohydride is a milder agent and is generally selective for ketones and aldehydes over nitriles, making it a suitable candidate.
Catalytic hydrogenation is another prominent method for ketone reduction. researchgate.net The selectivity of this process depends heavily on the catalyst, solvent, and reaction conditions. Catalysts like Raney Nickel are highly active and can lead to the reduction of both functional groups. However, palladium-on-carbon (Pd/C) or platinum-based catalysts under controlled temperature and pressure can favor the reduction of the ketone. bme.hu
An analogous reaction, the selective hydrogenation of levulinic acid (4-oxopentanoic acid) to γ-valerolactone (GVL), provides significant insight. nih.gov In this process, the ketone is reduced to a secondary alcohol, which then undergoes spontaneous intramolecular cyclization with the carboxylic acid. A similar pathway is plausible for this compound, where reduction of the ketone would yield 4-hydroxy-2-propylpentanenitrile. This intermediate could then cyclize to form a substituted γ-lactam after hydrolysis of the intermediate iminolactone.
| Reducing Agent | Expected Major Product(s) | Selectivity Considerations |
| Sodium Borohydride (NaBH₄) | 4-Hydroxy-2-propylpentanenitrile | Good selectivity for ketone over nitrile under standard conditions (e.g., alcoholic solvents). |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4-Hydroxy-2-propylpentanenitrile | Selectivity is condition-dependent (temperature, pressure, catalyst choice). Risk of over-reduction of the nitrile group. |
| Lithium Aluminum Hydride (LiAlH₄) | 5-Amino-2-propylpentan-1-ol | Non-selective; reduces both ketone and nitrile functional groups. |
| Meerwein-Ponndorf-Verley (MPV) Reduction | 4-Hydroxy-2-propylpentanenitrile | Highly chemoselective for carbonyls using an aluminum alkoxide catalyst and an alcohol as the hydride source. researchgate.net |
Interplay and Synergy Between Nitrile and Ketone Functional Groups
The proximity of the ketone and nitrile groups in this compound allows for significant electronic interplay and enables a range of synergistic reactions, particularly those involving the acidic α-proton at the C-2 position.
The presence of an acidic α-hydrogen at the carbon atom situated between the propyl group and the nitrile makes this position susceptible to deprotonation by a base. The resulting carbanion is stabilized by the electron-withdrawing nitrile group. This nucleophilic center can participate in intramolecular reactions.
A primary example is a base-catalyzed intramolecular cyclization, analogous to an aldol (B89426) condensation. The carbanion at C-2 can attack the electrophilic carbonyl carbon at C-4, leading to the formation of a five-membered ring. Subsequent dehydration of the resulting tertiary alcohol would yield a substituted cyclopentenone derivative, specifically 3-propyl-2-cyanocyclopent-2-en-1-one.
Furthermore, γ-ketonitriles are valuable precursors for the synthesis of heterocyclic compounds, such as pyridones. diva-portal.orgchemrxiv.orgorganic-chemistry.org Through condensation with various reagents, this compound could serve as a building block in annulation reactions to construct more complex molecular architectures. chim.itnih.gov A related and well-known reaction is the Thorpe-Ziegler cyclization, which involves the intramolecular condensation of dinitriles to form cyclic ketones. wikipedia.orgbuchler-gmbh.comdntb.gov.ua While not directly applicable, it underscores the tendency of nitrile-stabilized carbanions to engage in intramolecular ring-forming reactions.
Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomers. youtube.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. frontiersin.org The equilibrium between the keto and enol forms is influenced by factors such as solvent, temperature, and the presence of conjugation or intramolecular hydrogen bonding.
Two potential enol forms can be envisioned for this molecule:
Enol form A: Formed by the removal of a proton from C-3, resulting in a double bond between C-3 and C-4.
Enol form B: Formed by the removal of a proton from the methyl group (C-5), resulting in a double bond between C-4 and C-5.
Generally, the keto form is thermodynamically more stable and predominates in equilibrium. However, the stability of the enol form can be enhanced by conjugation. Enol form B would be more stable than Enol form A due to the formation of a more substituted double bond. Studies on related β-ketonitriles have shown that the keto form is heavily favored. unlp.edu.ar The equilibrium can be shifted by the solvent; polar, protic solvents can stabilize the keto form, while certain non-polar solvents may slightly increase the proportion of the enol tautomer. orientjchem.org
| Tautomeric Form | Structural Feature | Factors Favoring this Form |
| Keto Form | C=O double bond | Higher bond energy of C=O compared to C=C; generally the most stable form. |
| Enol Form A (Δ³-enol) | C=C between C-3 and C-4 | Less substituted, generally less stable enol. |
| Enol Form B (Δ⁴-enol) | C=C between C-4 and C-5 | More substituted, more stable enol form. Favored by extended conjugation. |
The term "dicarbonyl-nitrile system" is interpreted here as reactions involving the ketone and nitrile functionalities. The ketone moiety in this compound can undergo rearrangement reactions typical of ketones. One of the most relevant is the Baeyer-Villiger oxidation. wiley-vch.de This reaction involves the oxidation of a ketone to an ester using a peroxyacid (e.g., m-CPBA). The reaction proceeds via the migration of an alkyl or aryl group to an adjacent oxygen atom.
For this compound, the migratory aptitude of the groups attached to the carbonyl carbon (methyl vs. 2-cyanobutyl) will determine the product. Generally, more substituted alkyl groups migrate preferentially. Therefore, the migration of the C-3 carbon is expected, leading to the formation of an ester-nitrile, specifically 1-(1-cyanobutyl)ethyl acetate. More complex skeletal rearrangements could potentially occur under strongly acidic conditions that promote the formation of carbocation intermediates, but such pathways are highly substrate-dependent. nih.govacs.org
Computational and Theoretical Investigations of Reaction Mechanisms
Due to the challenges in experimentally observing transient species like transition states, computational chemistry provides invaluable insights into reaction mechanisms, energetics, and selectivity.
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of molecules like this compound. nih.gov These calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.
For the reactions discussed above, computational studies could elucidate several key aspects:
Selective Reduction: Calculations could model the approach of a hydride reagent to the carbonyl carbon, determining the activation energy and predicting the stereochemical outcome if a chiral catalyst is used.
Intramolecular Cyclization: DFT can be used to calculate the energy barrier for the intramolecular aldol-type reaction. This would involve locating the transition state for the C-C bond formation between C-2 and C-4 and comparing its energy to other possible reaction pathways.
Keto-Enol Tautomerism: The relative stabilities of the keto and enol tautomers can be calculated with high accuracy. unlp.edu.ar Studies on similar systems have used DFT to determine that the energy barrier for the proton transfer involved in tautomerization is relatively low, explaining the rapid equilibrium. orientjchem.orgresearchgate.net For example, a computational study of the elimination of 2-pentanone located a six-membered cyclic transition state and calculated the associated kinetic and thermodynamic parameters.
Rearrangement Reactions: For the Baeyer-Villiger oxidation, theoretical calculations can predict the migratory aptitude of the different alkyl groups by comparing the activation energies of the competing transition states, thus rationalizing the observed regioselectivity.
By modeling these energy landscapes, researchers can gain a fundamental understanding of the factors that control the reactivity and selectivity of this compound, guiding the design of synthetic routes and predicting the feasibility of various chemical transformations. researchgate.net
Molecular Dynamics Simulations for Elucidating Reactivity Pathways
Molecular Dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the atomic-level movements and interactions that govern chemical reactions over time. For a molecule like this compound, which possesses multiple reactive centers, MD simulations can elucidate complex reaction pathways that are difficult to observe experimentally. By simulating the motion of every atom in the system, researchers can map the entire energy landscape of a reaction, identify transient intermediates, and visualize the geometry of transition states. mdpi.commdpi.com
To investigate the reactivity of this compound, a simulation would typically involve placing the molecule in a simulation box with a chosen reactant (e.g., a nucleophile like a thiol or an amine) and solvent molecules. chemrxiv.org Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid models are particularly well-suited for these studies. nih.gov In a QM/MM approach, the chemically active region—comprising this compound and the attacking reactant—is treated with high-accuracy quantum mechanics, while the surrounding solvent environment is modeled using more computationally efficient classical mechanics (a force field). chemrxiv.orgnih.gov
The simulation proceeds by calculating the forces on each atom at infinitesimal time steps and updating their positions and velocities, thereby tracing their trajectories. This dynamic approach allows for the observation of the entire reaction event, from the initial approach of the reactants to the formation of the final products. For this compound, MD simulations could distinguish between a stepwise mechanism, where an intermediate is formed, and a concerted mechanism, where bond-making and bond-breaking occur simultaneously. nih.gov For instance, in a reaction with a cysteine residue, simulations could track the nucleophilic attack of the sulfur atom on either the ketone or nitrile carbon, revealing the preferred initial step and the subsequent proton transfers that lead to a stable adduct. nih.gov
Interactive Table: Hypothetical MD Simulation Parameters for this compound Reactivity Study
| Parameter | Value/Description |
|---|---|
| System Composition | 1 molecule of this compound, 1 molecule of methanethiol, ~2000 water molecules |
| Simulation Type | Quantum Mechanics/Molecular Mechanics (QM/MM) |
| QM Region | This compound, Methanethiol |
| QM Level of Theory | B3LYP/6-31G* |
| MM Force Field | AMBER (for water) |
| Ensemble | NVT (Constant Number of particles, Volume, Temperature) |
| Temperature | 298 K (25 °C) |
| Simulation Time | 100 picoseconds (ps) |
| Time Step | 1 femtosecond (fs) |
Prediction of Reaction Outcomes and Stereoselectivity
While molecular dynamics simulations reveal the pathways of reactions, predicting the final product distribution and stereoselectivity often relies on calculating the energetics of different competing reaction channels. rsc.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the activation energies (Ea) associated with each potential pathway. The reaction pathway with the lowest activation energy barrier is kinetically favored and will correspond to the major product. nih.gov
For this compound, a key question is one of regioselectivity: will a nucleophile preferentially attack the electrophilic carbon of the ketone group or the carbon of the nitrile group? DFT calculations can model the transition state for both possibilities. By computing the Gibbs free energy of activation (ΔG‡) for each path, a direct comparison can be made. nih.gov For example, studies on other nitrile-containing compounds have successfully used DFT to calculate activation energies for nucleophilic attack, correlating these values with experimentally observed reaction rates. nih.gov A lower calculated activation energy for attack at the ketone would predict that the corresponding alcohol is the major initial product, whereas a lower barrier for attack at the nitrile would favor formation of an imine or a related adduct. nih.govresearchgate.net
Furthermore, computational chemistry is a powerful tool for predicting stereoselectivity. nih.gov The carbon at position 2 of this compound is a chiral center. If a reaction occurs that could affect this center or create a new one (e.g., the reduction of the ketone at position 4), multiple stereoisomeric products are possible. For instance, the reduction of the ketone group can produce two different diastereomers.
To predict the stereochemical outcome, computational chemists model the transition states leading to each possible stereoisomer. beilstein-journals.orgresearchgate.net The difference in the calculated free energies of these diastereomeric transition states (ΔΔG‡) determines the product ratio. nih.gov Even small energy differences of a few kcal/mol can lead to a significant preference for one stereoisomer over the other. This predictive capability is crucial for designing selective synthetic routes and understanding enzymatic reactions where high stereoselectivity is common. nih.gov
Interactive Table: Hypothetical DFT-Calculated Energy Barriers for Competing Reactions of this compound
| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A (Regioselectivity) | Nucleophilic attack at the ketone carbon | 18.5 | Favored over Pathway B |
| Pathway B (Regioselectivity) | Nucleophilic attack at the nitrile carbon | 22.1 | Disfavored |
| Pathway C1 (Stereoselectivity) | Formation of (2R, 4R)-product via ketone reduction | 15.2 | Minor diastereomer |
| Pathway C2 (Stereoselectivity) | Formation of (2R, 4S)-product via ketone reduction | 13.8 | Major diastereomer |
Applications As a Versatile Synthetic Building Block in Complex Molecular Architectures
Construction of Carbocyclic Systems
The inherent reactivity of the keto and nitrile functionalities, along with the acidity of the α-protons, makes 4-Oxo-2-propylpentanenitrile a promising candidate for the synthesis of various carbocyclic structures.
Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of carbocyclic synthesis. While direct annulation reactions involving this compound are not extensively documented, its structural motifs are amenable to classical cyclization strategies. For instance, intramolecular aldol-type condensation reactions could potentially lead to the formation of five- and six-membered rings. Under basic conditions, deprotonation at the α-carbon to the nitrile could initiate an attack on the carbonyl carbon, leading to a cyclopentene (B43876) derivative after dehydration.
| Reaction Type | Potential Product | Reagents and Conditions |
| Intramolecular Aldol (B89426) Condensation | Cyclopentene Derivative | Base (e.g., NaOEt, LDA), appropriate solvent |
| Michael Addition followed by Cyclization | Substituted Cyclohexanone | Michael acceptor, base |
This table presents theoretical applications based on the reactivity of gamma-keto nitriles.
The synthesis of spirocyclic and bicyclic systems requires more complex, often multi-step, reaction sequences. This compound could serve as a key starting material in such syntheses. For example, its reaction with a suitable bifunctional reagent could lead to the formation of an intermediate that, upon intramolecular cyclization, yields a spirocyclic compound. Similarly, bicyclic frameworks could potentially be accessed through tandem reactions, such as a Diels-Alder reaction followed by an intramolecular cyclization.
| Target Framework | Synthetic Strategy | Key Intermediate |
| Spirocyclic | Reaction with a cyclic ketone followed by intramolecular cyclization | Adduct of this compound and a cyclic ketone |
| Bicyclic | Diels-Alder reaction with a diene followed by intramolecular cyclization | Cycloaddition adduct |
This table outlines potential synthetic routes and is not based on documented reactions of this compound.
Formation of Diverse Heterocyclic Scaffolds
The presence of both a carbonyl group and a nitrile moiety makes this compound a valuable precursor for a wide array of heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms.
The synthesis of nitrogen-containing heterocycles from gamma-dicarbonyl compounds or their equivalents is a well-established area of organic chemistry. This compound can be envisioned as a precursor to such systems.
Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. While this compound is not a 1,4-dicarbonyl compound, it could potentially be converted to one. More directly, reactions involving the nitrile group, for instance with a reducing agent in the presence of a suitable catalyst, could lead to the formation of a pyrrolidine (B122466) or pyrrole ring.
Pyridines: The synthesis of pyridines often involves condensation reactions. For example, the Guareschi-Thorpe condensation utilizes a cyanoacetamide and a 1,3-dicarbonyl compound. While not a direct application, derivatives of this compound could potentially be employed in similar multi-component reactions to afford highly substituted pyridine (B92270) rings.
Imidazoles: The Radziszewski synthesis of imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Although not a direct starting material, chemical modifications of this compound could generate a suitable precursor for this type of reaction.
| Heterocycle | Synthetic Approach | Potential Reagents |
| Pyrrole | Paal-Knorr type synthesis | Ammonia, primary amines (after conversion to a 1,4-dicarbonyl) |
| Pyridine | Multi-component reactions | Ammonia, various carbonyl compounds |
| Imidazole | Condensation reactions | Ammonia, aldehydes (after structural modification) |
This table suggests theoretical pathways to nitrogen-containing heterocycles.
Analogous to the synthesis of pyrroles, the Paal-Knorr furan (B31954) synthesis allows for the preparation of furans from 1,4-dicarbonyl compounds. This would require the initial conversion of the nitrile group in this compound to a carbonyl functionality.
The synthesis of pyran derivatives can often be achieved through reactions of 1,5-dicarbonyl compounds or through multi-component reactions. For instance, a reaction involving the ketone functionality of this compound with a suitable Michael acceptor could generate a 1,5-dicarbonyl precursor for pyran synthesis.
| Heterocycle | Synthetic Approach | Key Transformation |
| Furan | Paal-Knorr Furan Synthesis | Conversion of nitrile to a carbonyl group |
| Pyran | Cyclization of 1,5-dicarbonyl precursors | Michael addition to the α,β-unsaturated ketone |
This table outlines potential synthetic routes to oxygen-containing heterocycles.
The synthesis of sulfur-containing heterocycles from carbonyl compounds is often achieved using reagents like Lawesson's reagent, which converts carbonyls to thiocarbonyls, or through reactions with phosphorus pentasulfide. For example, the Gewald aminothiophene synthesis utilizes a ketone, a compound with an activated nitrile, and elemental sulfur. The structure of this compound makes it a plausible substrate for such a reaction, potentially leading to a substituted thiophene.
| Heterocycle | Synthetic Approach | Key Reagents |
| Thiophene | Gewald Aminothiophene Synthesis | Elemental sulfur, a suitable base |
This table suggests a potential pathway to sulfur-containing heterocycles.
Precursor to Highly Functionalized Aliphatic Chains
The presence of both a reactive carbonyl group and a nitrile moiety within the same molecule makes this compound an ideal starting material for the construction of elaborate aliphatic chains. The strategic manipulation of these functional groups allows for the introduction of diverse functionalities, leading to the synthesis of valuable intermediates and target molecules.
Synthesis of β-Amino Ketones and Related Compounds
The conversion of γ-keto nitriles, such as this compound, into β-amino ketones is a significant transformation in organic synthesis, as β-amino ketones are key structural motifs in many biologically active compounds and are versatile intermediates for the synthesis of various nitrogen-containing heterocycles.
One common approach to synthesize β-amino ketones from nitriles involves the addition of organometallic reagents to the nitrile group, followed by hydrolysis of the resulting imine. For instance, the reaction of a nitrile with a Grignard reagent or an organolithium reagent leads to the formation of a magnesium or lithium iminate salt, respectively. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.
Another powerful method for the synthesis of β-amino ketones is the Mannich reaction. This three-component condensation reaction involves an amine, a non-enolizable aldehyde, and a ketone. While not a direct conversion of the nitrile, the structural motif of this compound can be incorporated into molecules that then participate in Mannich-type reactions to yield complex β-amino ketones.
The following table summarizes general approaches for the synthesis of β-amino ketones that could be adapted from a precursor like this compound after initial transformations.
| Reaction Type | Reactants | Key Intermediates | Product |
| Grignard Reaction | Nitrile, Grignard Reagent (R-MgX) | Imine | Ketone |
| Organolithium Reaction | Nitrile, Organolithium Reagent (R-Li) | Imine | Ketone |
| Mannich Reaction | Amine, Aldehyde, Ketone | Iminium ion, Enol/Enolate | β-Amino Ketone |
Derivatization to Carboxylic Acids and Esters (e.g., 4-Oxo-2-propylpentanoic acid)
The nitrile group of this compound can be readily hydrolyzed to a carboxylic acid, yielding 4-Oxo-2-propylpentanoic acid. This transformation is a cornerstone of nitrile chemistry and can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a protonated nitrile, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the carboxylic acid and an ammonium (B1175870) salt.
Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.
The resulting 4-Oxo-2-propylpentanoic acid can be further derivatized to its corresponding esters through various esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.
Below is a table outlining the general conditions for nitrile hydrolysis:
| Hydrolysis Condition | Reagents | Intermediate | Final Product (after workup) |
| Acidic | H₂SO₄ or HCl in H₂O, heat | Amide | Carboxylic Acid |
| Basic | NaOH or KOH in H₂O, heat | Amide, Carboxylate Salt | Carboxylic Acid |
Conversion to Amines and Amides
The nitrile functionality of this compound can be reduced to a primary amine, providing a route to valuable amino compounds. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting amine.
Catalytic hydrogenation is another important method for the reduction of nitriles. This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. This method is often preferred in industrial settings due to its scalability and the avoidance of reactive metal hydrides.
Furthermore, the nitrile group can be partially hydrolyzed to an amide under controlled conditions. This can be achieved using certain acidic or basic conditions with a limited amount of water or by using specific catalysts. The resulting amide retains the carbonyl functionality of the parent molecule and introduces a new reactive site for further synthetic modifications.
The table below summarizes common methods for the conversion of nitriles to amines and amides:
| Transformation | Reagents | Product |
| Reduction to Amine | 1. LiAlH₄, Et₂O or THF2. H₂O | Primary Amine |
| Catalytic Hydrogenation | H₂, Pd, Pt, or Raney Ni | Primary Amine |
| Partial Hydrolysis to Amide | H₂O, acid or base (controlled) | Amide |
Advanced Analytical Techniques for Characterization in Organic Synthesis Research
Spectroscopic Methodologies for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are critical for mapping the carbon framework and the chemical environment of each proton.
For 4-Oxo-2-propylpentanenitrile, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different sets of non-equivalent protons. The protons of the propyl group would give rise to a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the chiral center. The methine proton at the C2 position would likely appear as a multiplet. The methylene protons at C3 would be diastereotopic and could present as complex multiplets, while the methyl protons at C5 would show a singlet.
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. The nitrile carbon is expected to resonate in the range of 115-125 ppm, while the carbonyl carbon of the ketone will appear significantly downfield, typically between 205-220 ppm. nih.gov The carbons of the propyl group and the remaining carbons of the pentanenitrile backbone would have characteristic shifts in the aliphatic region.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (propyl) | ~0.9 | Triplet |
| CH₂ (propyl) | ~1.4-1.6 | Multiplet |
| CH₂ (propyl, adjacent to C2) | ~1.7-1.9 | Multiplet |
| CH (C2) | ~2.8-3.0 | Multiplet |
| CH₂ (C3) | ~2.5-2.7 | Multiplet |
| CH₃ (C5) | ~2.2 | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CN) | ~120 |
| C2 | ~35-40 |
| C3 | ~45-50 |
| C4 (C=O) | ~208 |
| C5 | ~30 |
| CH₂ (propyl) | ~20-25 |
| CH₂ (propyl) | ~35-40 |
| CH₃ (propyl) | ~14 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that excel at identifying the functional groups present in a molecule by probing their vibrational modes. ksu.edu.sa For this compound, the most prominent and diagnostic peaks would be from the nitrile and ketone functionalities.
The carbon-nitrogen triple bond (C≡N) of the nitrile group gives rise to a sharp and intense absorption band in the IR spectrum, typically in the range of 2260-2240 cm⁻¹ for saturated aliphatic nitriles. spectroscopyonline.compressbooks.pub This region of the spectrum is often uncongested, making the nitrile group readily identifiable. spectroscopyonline.com The carbonyl group (C=O) of the ketone will exhibit a strong, sharp absorption band in the region of 1725-1705 cm⁻¹. youtube.com The exact position can be influenced by the molecular environment.
Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds. ksu.edu.sa While the C=O group will have a Raman signal, the C≡N stretch is also typically strong and easily observed. The various C-H and C-C bonds of the alkyl framework will also produce characteristic signals in both IR and Raman spectra, confirming the aliphatic nature of the molecule.
Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| C≡N (Nitrile) | 2260-2240 (sharp, strong) | 2260-2240 (strong) |
| C=O (Ketone) | 1725-1705 (strong) | 1725-1705 (moderate) |
| C-H (Aliphatic) | 2960-2850 (strong) | 2960-2850 (strong) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. researchgate.net For this compound (C₈H₁₃NO), the expected exact mass can be calculated and compared to the experimentally determined value with a high degree of accuracy (typically within 5 ppm).
Beyond molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. nih.gov Upon ionization, the molecule can break apart in predictable ways, and the masses of the resulting fragments can be used to piece together the molecular structure. Common fragmentation pathways for a γ-keto nitrile might include cleavage adjacent to the carbonyl group (alpha-cleavage), leading to the loss of an acetyl or a larger acylium ion. The loss of the propyl group or fragmentation of the alkyl chain is also expected. The nitrile group can influence fragmentation, and the presence of nitrogen can be identified by the "nitrogen rule" where an odd molecular weight suggests the presence of an odd number of nitrogen atoms.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for monitoring the progress of a reaction, purifying the final product, and assessing its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Reaction Monitoring and Product Purification
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for separating the components of a reaction mixture. tandfonline.comnih.gov The choice between GC and HPLC depends on the volatility and thermal stability of the compound. Given the likely boiling point of this compound, GC would be a suitable method for both reaction monitoring and purity analysis. A variety of capillary columns with different stationary phases can be employed to achieve optimal separation from starting materials, reagents, and byproducts.
HPLC is a versatile technique that can be used for both analytical and preparative purposes. nih.gov For this compound, a normal-phase or reversed-phase column could be used. By developing an appropriate mobile phase, the compound can be isolated in high purity. A detector such as a UV detector would be suitable, as the carbonyl group exhibits a weak n→π* absorption.
Chiral Chromatography for Enantiomeric Purity Determination in Asymmetric Syntheses
The presence of a stereocenter at the C2 position means that this compound can exist as a pair of enantiomers. If the synthesis is designed to produce a single enantiomer (an asymmetric synthesis), it is crucial to determine the enantiomeric purity of the product. Chiral chromatography is the gold standard for this analysis.
Specialized chiral stationary phases (CSPs) are used in both GC and HPLC to separate enantiomers. lcms.cznih.gov These stationary phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be accurately determined. The choice of the chiral column and the chromatographic conditions (mobile phase, temperature, flow rate) must be carefully optimized to achieve baseline separation of the enantiomers.
X-ray Crystallography for Definitive Solid-State Structure Determination
Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in published literature. To date, the crystal structure has not been deposited in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, detailed research findings, crystal data, and tables of atomic coordinates, bond lengths, and angles for this specific compound cannot be provided.
Future Perspectives and Emerging Research Avenues in 4 Oxo 2 Propylpentanenitrile Chemistry
Development of Sustainable and Green Synthesis Protocols
The chemical industry's increasing focus on environmental stewardship is expected to drive significant innovation in the synthesis of 4-Oxo-2-propylpentanenitrile. Current synthetic methods often rely on traditional chemical pathways that may involve harsh reaction conditions, hazardous reagents, and the generation of substantial waste. nih.govnih.gov Future research will likely prioritize the development of more sustainable and green protocols that align with the principles of green chemistry. researchgate.net
Key areas of development in the green synthesis of this compound are anticipated to include:
Biocatalysis: The use of enzymes, such as aldoxime dehydratases, offers a promising cyanide-free route to nitriles under mild, aqueous conditions. nih.govmdpi.com Research into engineered enzymes specific for the synthesis of this compound from readily available bio-based precursors could provide a highly sustainable alternative to conventional methods. nih.gov
Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates, reduce reaction times, and often lead to higher product yields with fewer byproducts. nih.gov The application of these methods to the synthesis of this compound could offer a greener and more economical production process.
Use of Greener Solvents: A shift away from volatile and toxic organic solvents towards more environmentally benign alternatives like water, supercritical fluids, or ionic liquids is a central tenet of green chemistry. nih.gov Future synthetic protocols for this compound will likely focus on utilizing such solvents to minimize environmental impact.
| Synthetic Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |
| Catalyst | Homogeneous acid or base catalysts | Biocatalysts (e.g., enzymes), heterogeneous catalysts | Mild reaction conditions, high selectivity, reusability, reduced waste. nih.govmdpi.com |
| Solvent | Volatile organic solvents (e.g., toluene, dichloromethane) | Water, supercritical CO2, ionic liquids | Reduced toxicity and environmental pollution, improved safety. nih.gov |
| Energy Input | Conventional heating (e.g., oil bath) | Microwave irradiation, ultrasonication | Faster reaction times, lower energy consumption, improved yields. nih.gov |
| Reagents | Use of cyanide-containing reagents in some nitrile syntheses | Cyanide-free pathways using aldoximes or other precursors | Enhanced safety, less hazardous waste streams. nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is a crucial avenue for improving the production of this compound. Future research will likely focus on catalysts that offer not only higher efficiency but also greater control over the reaction's selectivity, leading to purer products and less waste.
Emerging trends in catalysis relevant to this compound synthesis include:
Nanocatalysts: The unique properties of nanomaterials, such as high surface-area-to-volume ratio and quantum effects, can lead to catalysts with exceptional activity and selectivity. The development of custom-designed nanocatalysts for the synthesis of this compound could lead to significant improvements in reaction efficiency.
Photocatalysis: Utilizing light to drive chemical reactions, photocatalysis offers a sustainable and powerful tool for organic synthesis. The development of photocatalytic systems for the construction of the this compound framework could enable novel reaction pathways that are not accessible through traditional thermal methods.
Asymmetric Catalysis: For applications where the chirality of the molecule is important, the development of asymmetric catalysts for the enantioselective synthesis of this compound derivatives will be a key research focus. This would allow for the production of single-enantiomer products, which is often a requirement in the pharmaceutical and agrochemical industries.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. flinders.edu.authieme.de The integration of this compound synthesis into flow chemistry platforms offers numerous advantages, including enhanced safety, improved reaction control, and the potential for seamless scale-up. europa.euresearchgate.net
Future research in this area is expected to involve:
Development of Dedicated Flow Reactors: Designing and optimizing continuous flow reactors specifically for the synthesis of this compound will be a key step. This could involve the use of packed-bed reactors with immobilized catalysts or microreactors that offer precise control over reaction parameters. nih.gov
In-line Analysis and Optimization: The integration of real-time analytical techniques, such as spectroscopy, into flow systems allows for continuous monitoring of the reaction progress. This data can be used in conjunction with automated algorithms to rapidly optimize reaction conditions for maximum yield and purity.
Automated Multi-step Synthesis: Flow chemistry is particularly well-suited for the automation of multi-step synthetic sequences. flinders.edu.au This could enable the on-demand synthesis of a library of this compound derivatives for high-throughput screening in drug discovery and materials science.
| Parameter | Batch Synthesis | Flow Chemistry | Advantages of Flow Chemistry |
| Safety | Handling of large volumes of reagents, potential for thermal runaways. | Small reaction volumes at any given time, excellent heat transfer. europa.eu | Significantly improved safety profile, especially for exothermic reactions. researchgate.net |
| Control | Difficult to maintain precise control over temperature and mixing. | Precise control over reaction parameters (temperature, pressure, residence time). europa.eu | Higher reproducibility and product consistency. |
| Scalability | Scaling up can be challenging and may require re-optimization. | Straightforward scaling by running the system for longer periods or in parallel. | More predictable and efficient process development. |
| Automation | More complex to automate multi-step processes. | Readily amenable to automation and integration with in-line analytics. thieme.de | Enables high-throughput experimentation and process optimization. |
Expansion of Synthetic Utility towards Undiscovered Molecular Classes
While this compound is a valuable synthon, its full potential as a building block for novel molecular architectures remains largely untapped. Future research will undoubtedly focus on expanding its synthetic utility to access previously undiscovered classes of molecules with potentially valuable biological or material properties.
Promising areas for the expansion of this compound's synthetic applications include:
Domino and Cascade Reactions: Designing novel domino and cascade reactions starting from this compound could provide rapid access to complex molecular scaffolds in a single synthetic operation. This approach is highly atom- and step-economical, aligning with the principles of green chemistry.
Synthesis of Novel Heterocycles: The nitrile and ketone functionalities of this compound make it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds. mdpi.com Exploration of new cyclization strategies could lead to the discovery of novel heterocyclic systems with interesting pharmacological or electronic properties.
Polymer Chemistry: The bifunctional nature of this compound and its derivatives could be exploited in polymer chemistry to create novel monomers for the synthesis of advanced materials. These materials could possess unique thermal, mechanical, or optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
